Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.: 1060801-96-8
VCID: VC8457698
InChI: InChI=1S/C8H9F3N2/c1-12-3-6-2-7(5-13-4-6)8(9,10)11/h2,4-5,12H,3H2,1H3
SMILES: CNCC1=CC(=CN=C1)C(F)(F)F
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine

CAS No.: 1060801-96-8

Cat. No.: VC8457698

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine - 1060801-96-8

Specification

CAS No. 1060801-96-8
Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
IUPAC Name N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C8H9F3N2/c1-12-3-6-2-7(5-13-4-6)8(9,10)11/h2,4-5,12H,3H2,1H3
Standard InChI Key VGMWDLVTVGODJL-UHFFFAOYSA-N
SMILES CNCC1=CC(=CN=C1)C(F)(F)F
Canonical SMILES CNCC1=CC(=CN=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine belongs to the class of halogenated pyridine derivatives, distinguished by the presence of a trifluoromethyl (-CF3_3) group and a methylamine (-CH2_2NHCH3_3) substituent. The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, which stabilize the pyridine ring and enhance its interaction with hydrophobic biological targets . The methylamine side chain introduces basicity, enabling the formation of hydrogen bonds with amino acid residues in enzymatic active sites.

The compound’s IUPAC name, 3-[(methylamino)methyl]-5-(trifluoromethyl)pyridine, reflects its substitution pattern. Key spectroscopic data include a characteristic 1H^1\text{H}-NMR signal at δ 2.45 ppm for the methylamine protons and a 19F^{19}\text{F}-NMR resonance at δ -62.5 ppm for the trifluoromethyl group . Mass spectrometry analysis typically reveals a molecular ion peak at m/z 191.1, consistent with its molecular weight .

Synthesis and Manufacturing Protocols

Reductive Amination of 5-Trifluoromethylpyridine-3-Carbaldehyde

A common synthetic route involves the reductive amination of 5-trifluoromethylpyridine-3-carbaldehyde with methylamine. In this method, the aldehyde is reacted with excess methylamine in methanol under reflux, followed by reduction using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) at room temperature. This approach yields the target compound with a purity of >95% and a reaction efficiency of 82% .

5-Trifluoromethylpyridine-3-carbaldehyde+CH3NH2NaBH3CNMethyl-(5-Trifluoromethyl-Pyridin-3-Ylmethyl)-Amine\text{5-Trifluoromethylpyridine-3-carbaldehyde} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Methyl-(5-Trifluoromethyl-Pyridin-3-Ylmethyl)-Amine}

Catalytic Hydrogenation of Nitrile Precursors

An alternative method employs the hydrogenation of 3-(cyanomethyl)-5-trifluoromethylpyridine using a Raney nickel catalyst. Conducted at 40–45°C under 13501.4 Torr of hydrogen pressure, this process achieves a 97% conversion rate . The resulting primary amine is subsequently methylated via treatment with methyl iodide in the presence of potassium carbonate, yielding the final product.

Physical and Chemical Properties

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine exhibits distinct physicochemical properties that underscore its utility in research:

PropertyValueSource
Molecular Weight191.17 g/mol
Density1.3 ± 0.1 g/cm3^3
Boiling Point208.0 ± 35.0°C at 760 mmHg
LogP (Partition Coefficient)0.57
Vapor Pressure0.2 ± 0.4 mmHg at 25°C
SolubilityMiscible in polar organic solvents (e.g., methanol, DMSO)

The compound’s low vapor pressure and moderate lipophilicity (LogP=0.57\text{LogP} = 0.57) facilitate its penetration through cellular membranes, making it suitable for in vitro biological assays .

Applications in Pharmaceutical and Biochemical Research

Enzyme Inhibition Studies

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine has demonstrated inhibitory activity against kinases and proteases, particularly those involved in inflammatory pathways. For example, it exhibits an IC50_{50} of 12.3 μM against JAK3 kinase, a target in autoimmune disease therapy . The trifluoromethyl group enhances binding affinity by occupying hydrophobic pockets in the enzyme’s active site .

Intermediate in Antiviral Drug Synthesis

This compound serves as a key intermediate in the synthesis of protease inhibitors targeting viral pathogens such as SARS-CoV-2 and HIV. Its methylamine moiety is functionalized to form urea or carbamate derivatives, which improve metabolic stability in vivo .

Related Compounds and Structural Analogs

The following table compares Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine with structurally related pyridine derivatives:

Compound NameCAS NumberKey FeaturesApplications
(5-Trifluoromethylpyridin-3-yl)methanamine766513-53-5Primary amine analog; lower lipophilicityBiochemical probes
N-Methyl-5-(trifluoromethyl)pyridin-2-amine937602-15-8Methylamine at position 2Kinase inhibitor screening
2-Aminomethyl-3-chloro-5-trifluoromethylpyridineN/AChlorine substituent at position 3Pharmaceutical intermediate

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